2-Pentanol, 4-methyl-1-nitro-
Description
Overview and Structural Context of β-Nitro Alcohols
β-nitro alcohols, also known as nitroaldols, are organic compounds characterized by a hydroxyl group and a nitro group on adjacent carbon atoms. numberanalytics.comnumberanalytics.com These functionalities make them versatile intermediates in organic synthesis. taylorandfrancis.comtcichemicals.com The presence of both an electron-withdrawing nitro group and a hydrogen-bonding hydroxyl group influences their chemical reactivity and physical properties. smolecule.com Their ability to be transformed into various other functional groups, such as amino alcohols, nitroalkenes, and α-nitro ketones, underscores their importance as building blocks in the synthesis of complex molecules. wikipedia.orgingentaconnect.com
Historical Development and Significance of the Henry Reaction in Organic Synthesis
The primary method for synthesizing β-nitro alcohols is the Henry reaction, a classic carbon-carbon bond-forming reaction discovered by Louis Henry in 1895. numberanalytics.comwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. taylorandfrancis.comwikipedia.org Initially, the reaction was performed using simple bases, but it has since seen significant advancements, including the development of catalytic and asymmetric versions to control stereoselectivity. wikipedia.orgresearchgate.net The Henry reaction is of great significance in organic synthesis as it provides access to a wide range of valuable β-nitro alcohols, which are precursors to pharmaceuticals, natural products, and other fine chemicals. taylorandfrancis.combuchler-gmbh.comnumberanalytics.com
The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.orgnumberanalytics.com The reaction is reversible, which can sometimes lead to challenges in achieving high yields and stereoselectivity. wikipedia.org
Academic Relevance of Branched Nitro Alcohols as Synthetic Intermediates
Branched nitro alcohols, such as 2-Pentanol (B3026449), 4-methyl-1-nitro-, are particularly important synthetic intermediates. The branching can introduce chirality, making them valuable building blocks for the asymmetric synthesis of complex target molecules. researchgate.net The steric hindrance provided by the branched structure can influence the stereochemical outcome of reactions, a feature that can be exploited in synthetic strategies. mdpi.com These compounds can be converted into a variety of other chiral molecules, including branched amino alcohols and their derivatives, which are often found in biologically active compounds. sci-hub.seresearchgate.net The study of branched nitro alcohols contributes to the development of new synthetic methodologies and the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-nitropentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEODFOGZSJOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561313 | |
| Record name | 4-Methyl-1-nitropentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102014-44-8 | |
| Record name | 4-Methyl-1-nitropentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 2 Pentanol, 4 Methyl 1 Nitro
The physicochemical properties of 2-Pentanol (B3026449), 4-methyl-1-nitro- are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-methyl-1-nitropentan-2-ol |
| CAS Registry Number | 102014-44-8 |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| Physical State | Not explicitly stated, but likely a liquid at room temperature based on related compounds. |
| Boiling Point | Data not available. |
| Melting Point | Data not available. |
| Solubility | Data not available, but likely has some solubility in polar organic solvents. |
Data sourced from smolecule.com
Spectroscopic Data and Characterization of 2 Pentanol, 4 Methyl 1 Nitro
Detailed spectroscopic data for 2-Pentanol (B3026449), 4-methyl-1-nitro- is not widely available in the searched literature. However, the expected spectroscopic characteristics can be inferred based on its structure and the known data for similar β-nitro alcohols.
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the protons on the carbon bearing the hydroxyl group (CH-OH), the methylene (B1212753) group adjacent to the nitro group (CH₂-NO₂), the methyl protons, and the methine and methylene protons of the isobutyl group. The chemical shifts and coupling patterns would be characteristic of this specific arrangement of functional groups.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitro groups (C-OH and C-NO₂) would appear at lower field (higher ppm values).
IR Spectroscopy : The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be expected around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.
Stereochemical Aspects of 2 Pentanol, 4 Methyl 1 Nitro
Identification of Chiral Centers and Potential Stereoisomers
A chiral center is a carbon atom that is attached to four different groups. uomustansiriyah.edu.iq In the molecule 2-Pentanol (B3026449), 4-methyl-1-nitro-, there are two such centers. The carbon atom at the second position (C2) is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a nitromethyl group (-CH2NO2), and an isobutyl group (-CH2CH(CH3)2). The carbon atom at the fourth position (C4) is bonded to a hydrogen atom (-H), two methyl groups (-CH3), and a -CH2CH(OH)CH2NO2 group. Therefore, only the C2 carbon is a chiral center.
However, upon closer inspection of the IUPAC name, 4-methyl-1-nitropentan-2-ol, and its structure, we can identify the chiral centers. smolecule.com The carbon at position 2, bonded to the hydroxyl group, is attached to four different substituents: a hydrogen atom, a hydroxyl group, a nitromethyl group, and an isobutyl group. The carbon at position 4 is attached to a hydrogen atom, two methyl groups, and the rest of the molecule. Therefore, the carbon at position 4 is not a chiral center. This indicates that there is only one chiral center in the molecule at position 2.
A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. masterorganicchemistry.com For 2-Pentanol, 4-methyl-1-nitro-, which has two chiral centers at positions C2 and C4, the number of possible stereoisomers is 2^2 = 4. These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other.
The four possible stereoisomers are:
(2R, 4R)-4-methyl-1-nitropentan-2-ol
(2S, 4S)-4-methyl-1-nitropentan-2-ol
(2R, 4S)-4-methyl-1-nitropentan-2-ol
(2S, 4R)-4-methyl-1-nitropentan-2-ol
The (2R, 4R) and (2S, 4S) isomers are one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. Any other combination would represent a diastereomeric relationship.
Table 1: Chiral Centers in 2-Pentanol, 4-methyl-1-nitro-
| Carbon Atom | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Chiral? |
|---|---|---|---|---|---|
| C2 | -H | -OH | -CH2NO2 | -CH2CH(CH3)2 | Yes |
Table 2: Potential Stereoisomers of 2-Pentanol, 4-methyl-1-nitro-
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |
|---|---|---|---|
| 1 | R | R | Enantiomer of 2 |
| 2 | S | S | Enantiomer of 1 |
| 3 | R | S | Enantiomer of 4, Diastereomer of 1 & 2 |
Strategies for Diastereoselectivity and Enantioselectivity Control in Synthesis
The primary route for the synthesis of β-nitro alcohols like 2-Pentanol, 4-methyl-1-nitro- is the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. smolecule.com Controlling the stereochemical outcome of this reaction is crucial for obtaining specific stereoisomers.
Diastereoselectivity Control:
Diastereoselectivity in the Henry reaction can be influenced by the choice of reactants, catalysts, and reaction conditions.
Substrate Control: When a chiral aldehyde or nitroalkane is used, the existing chiral center can direct the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. This is known as substrate-induced diastereoselectivity.
Catalyst Control: The use of chiral catalysts can effectively control the diastereoselectivity of the Henry reaction. For instance, chiral copper(I) complexes with bis(sulfonamide)-diamine ligands have been shown to catalyze the Henry reaction with high diastereoselectivity. organic-chemistry.org Metal-organic frameworks (MOFs), such as those based on zinc, can also act as heterogeneous catalysts, promoting diastereoselective nitroaldol reactions. rsc.orgacs.org Organocatalysts, like proline and its derivatives, have also been employed to achieve diastereoselective Henry reactions. psu.edu
Enantioselectivity Control:
Achieving high enantioselectivity in the Henry reaction typically requires the use of a chiral catalyst that can create a chiral environment around the reacting molecules.
Chiral Metal Catalysts: A variety of chiral metal complexes have been developed for the enantioselective Henry reaction. Copper complexes are particularly common. For example, a complex of a chiral diamine ligand and Cu(OAc)2 has demonstrated high efficiency, yielding nitroaldols with over 90% enantiomeric excess (ee). organic-chemistry.org Air-stable and moisture-resistant Cu(II)-based catalysts have been developed to overcome the limitations of earlier Cu(I) systems. organic-chemistry.org Other successful catalysts include those based on chiral tetrahydrosalen ligands complexed with copper(I). acs.org
Chiral Phase-Transfer Catalysts: Chiral phase-transfer catalysts derived from cinchona alkaloids have been designed and successfully applied in the asymmetric Henry reaction, providing high yields and excellent enantioselectivity under mild conditions. rsc.org
Organocatalysts: In addition to metal-based catalysts, organocatalysts have emerged as a powerful tool for enantioselective synthesis. Chiral N-methylephedrine has been used to catalyze the Henry reaction with moderate diastereoselectivities. psu.edu
Diastereomeric and Enantiomeric Excess Determination Methodologies
Once a stereoselective synthesis is performed, it is essential to determine the diastereomeric excess (de) and enantiomeric excess (ee) of the product. Several analytical techniques are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers and diastereomers. phenomenex.comamericanpharmaceuticalreview.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. phenomenex.com
Methodology: A solution of the sample is injected into the HPLC system equipped with a chiral column. u-tokyo.ac.jp The different stereoisomers travel through the column at different rates, resulting in separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that isomer, allowing for the calculation of de and ee. nih.gov The choice of the chiral column and the mobile phase is critical for achieving good separation. u-tokyo.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is another valuable tool for determining the stereochemical purity of a sample.
Diastereomeric Excess (de) Determination: Diastereomers have different physical properties and, consequently, their NMR spectra are distinct. nih.gov By integrating the signals corresponding to each diastereomer in the 1H or 13C NMR spectrum, the diastereomeric ratio can be determined. rsc.org Advanced techniques like band-selective pure shift NMR can be used to resolve overlapping signals in crowded spectra, allowing for more accurate determination of diastereomeric ratios. rsc.orgrsc.org
Enantiomeric Excess (ee) Determination: Enantiomers have identical NMR spectra under normal conditions. To determine ee using NMR, a chiral resolving agent or a chiral solvating agent is typically added to the sample. This agent interacts with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra. nih.gov The integration of the signals corresponding to these diastereomeric complexes allows for the calculation of the enantiomeric excess.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| 2-Pentanol, 4-methyl-1-nitro- |
| (2R, 4R)-4-methyl-1-nitropentan-2-ol |
| (2S, 4S)-4-methyl-1-nitropentan-2-ol |
| (2R, 4S)-4-methyl-1-nitropentan-2-ol |
| (2S, 4R)-4-methyl-1-nitropentan-2-ol |
| N-methylephedrine |
Reactivity and Chemical Transformations of 2 Pentanol, 4 Methyl 1 Nitro
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, including reduction to amines, conversion to carbonyls via the Nef reaction, and elimination to form nitroalkenes.
Reduction to Amino Alcohols
The reduction of the nitro group in β-nitro alcohols is a key transformation that yields valuable β-amino alcohols. wikipedia.orgencyclopedia.pub These products are significant building blocks in the synthesis of pharmaceuticals and other biologically active compounds. encyclopedia.pubsmolecule.com
A primary method for this conversion is catalytic hydrogenation. smolecule.com For instance, the industrial production of similar amino alcohols often utilizes catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of an amine source. smolecule.com Another common laboratory-scale method involves the use of sodium borohydride (B1222165) in the presence of an amine source like ammonia. smolecule.com
For more powerful reductions, lithium aluminum hydride (LiAlH4) is an effective reagent for converting nitro compounds to their corresponding amines. davuniversity.orgmasterorganicchemistry.com While highly efficient, LiAlH4 is a less selective reducing agent. davuniversity.orgharvard.edu The general transformation can be represented as follows:
General Reaction: Reduction of a Nitro Alcohol to an Amino Alcohol
| Reagent | Typical Conditions | Selectivity | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies; often with an amine source | Good | smolecule.com |
| Sodium Borohydride (NaBH4) | Mild conditions, room temperature, with an amine source | Good | smolecule.com |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether | Low (powerful reducing agent) | smolecule.comdavuniversity.orgmasterorganicchemistry.com |
The resulting compound, 1-amino-4-methylpentan-2-ol, is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis, particularly as a precursor for analgesics and as a ligand for asymmetric catalysis. smolecule.com
Nef Reaction and Related Conversions to Carbonyl Compounds
The Nef reaction is a classical method for converting a primary or secondary nitroalkane into the corresponding aldehyde or ketone. wikipedia.orgresearchgate.net This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with a strong mineral acid like sulfuric acid. organic-chemistry.orgalfa-chemistry.comorganic-chemistry.org
For a secondary nitroalkane like 2-Pentanol (B3026449), 4-methyl-1-nitro-, the Nef reaction would yield the corresponding nitroketone. The reaction is sensitive to pH, with strong acid conditions favoring the formation of the carbonyl compound. alfa-chemistry.com
Classic Nef Reaction Conditions:
Formation of the nitronate salt using a strong base (e.g., NaOH, KOH). alfa-chemistry.com
Acid hydrolysis of the nitronate salt with strong acid (e.g., H2SO4, HCl) at low temperatures. alfa-chemistry.com
However, the classic Nef reaction often requires harsh conditions. acs.org Milder and more selective methods have been developed. One such method uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) to convert secondary nitroalkanes to ketones under basic conditions, which notably does not affect primary nitroalkanes. organic-chemistry.org Another modern approach is a reductive Nef reaction using carbon disulfide (CS2) and an amidine or guanidine (B92328) base, which proceeds through an isolable oxime intermediate and is compatible with a wide range of functional groups. acs.org
| Method | Reagents | Key Features | Reference |
| Classic Nef Reaction | 1. Strong Base (e.g., NaOH) 2. Strong Acid (e.g., H2SO4) | Traditional method, can be harsh. | organic-chemistry.orgalfa-chemistry.com |
| DBU Promoted | DBU, Acetonitrile | Selective for secondary nitroalkanes, basic conditions. | organic-chemistry.org |
| Reductive Nef Reaction | CS2, Amidine/Guanidine base | Mild, functional group tolerant, proceeds via an oxime. | acs.org |
Elimination Reactions to Yield Nitroalkenes
The dehydration of β-nitro alcohols is a common side reaction in the Henry (nitroaldol) reaction but can also be a desired transformation to produce nitroalkenes. commonorganicchemistry.comtcichemicals.com These nitroalkenes are versatile synthetic intermediates.
This elimination can often be achieved by adjusting the reaction conditions of the Henry reaction, for example, by using elevated temperatures. commonorganicchemistry.com The synthesis of (E)-4-methyl-1-nitropent-1-ene from isovaleraldehyde (B47997) and nitromethane (B149229) has been reported, highlighting the formation of a conjugated nitroalkene. google.comgoogle.com
Specific reagents can also be employed to facilitate the dehydration of isolated β-nitro alcohols. Dibutyltin oxide (Bu2SnO) has been shown to catalyze the dehydration of β-nitro alcohols in boiling benzene (B151609) under neutral conditions. researchgate.net L-proline has also been utilized as a bifunctional catalyst for the direct synthesis of conjugated nitroalkenes from aldehydes and nitroalkanes. researchgate.net
General Reaction: Dehydration of a β-Nitro Alcohol
Transformations of the Hydroxyl Group
The secondary hydroxyl group in 2-Pentanol, 4-methyl-1-nitro- can undergo oxidation to form a ketone or be converted into a good leaving group to facilitate nucleophilic substitution reactions.
Oxidation Reactions (e.g., to Nitroketones)
The oxidation of the secondary alcohol in a β-nitro alcohol provides a direct route to α-nitro ketones. wikipedia.orgencyclopedia.pub These compounds are useful synthetic intermediates. nih.govresearchgate.net
Several methods are available for the oxidation of secondary alcohols to ketones. Classic methods include the use of chromate-based reagents like potassium dichromate in sulfuric acid. nih.gov This method has been successfully applied to the oxidation of various α-nitro alcohols to their corresponding α-nitro ketones. nih.govresearchgate.net
Other widely used methods that are known for their mild conditions and broad functional group tolerance include the Swern oxidation and the use of Pyridinium chlorochromate (PCC). nih.govwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, and is performed at low temperatures. wikipedia.orgorganic-chemistry.orgtcichemicals.com
| Oxidizing Agent | Typical Conditions | Key Features | Reference |
| Potassium Dichromate (K2Cr2O7) | Sulfuric acid | Strong oxidant, classic method. | nih.gov |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine, Low temp. (-78 °C) | Mild conditions, avoids heavy metals. | wikipedia.orgorganic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder than chromic acid, good for sensitive substrates. | nih.gov |
The product of this oxidation would be 4-methyl-1-nitro-2-pentanone.
Nucleophilic Substitution Reactions
The hydroxyl group itself is a poor leaving group. Therefore, nucleophilic substitution at the secondary carbon requires the conversion of the -OH group into a better leaving group. wikipedia.org A common strategy is the conversion of the alcohol to a tosylate or mesylate. masterorganicchemistry.com
This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.comnih.gov The reaction proceeds with retention of stereochemistry at the alcohol carbon. wikipedia.org
Activation Step: Formation of a Tosylate
Once the tosylate (a good leaving group) is formed, it can be displaced by a variety of nucleophiles in an SN2 reaction. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group, can activate substrates towards nucleophilic substitution. mdpi.comstanford.edumasterorganicchemistry.com However, the nitro group in 2-Pentanol, 4-methyl-1-nitro- is not directly on an aromatic ring, so its electronic effect on the substitution at the C2 position would be primarily inductive.
Esterification and Etherification Reactions (academic utility only)
While specific literature on the esterification and etherification of 2-Pentanol, 4-methyl-1-nitro- is not extensively detailed, the principles of alcohol chemistry suggest its potential to undergo these transformations. The hydroxyl group of β-nitro alcohols can be acylated or alkylated under appropriate conditions.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. For instance, the esterification of the related compound 4-methyl-2-pentanol (B46003) with acetic acid to form (1,3-dimethylbutyl) acetate (B1210297) is a known process. ukessays.com This reaction is often conducted under reflux with a catalyst like sulfuric acid. ukessays.com The process involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. ukessays.com Given the presence of the nitro group, which can be sensitive to certain reaction conditions, milder esterification methods might be preferable for 2-Pentanol, 4-methyl-1-nitro-.
Etherification: The formation of ethers from 2-Pentanol, 4-methyl-1-nitro- would likely proceed via Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is less controlled for producing unsymmetrical ethers. Iron(III) triflate has been shown to be an effective catalyst for the selective synthesis of symmetrical and unsymmetrical ethers from benzylic and other secondary alcohols. acs.org
These reactions are primarily of academic interest, providing routes to modify the structure of the parent nitro alcohol for further synthetic applications or for studying structure-activity relationships.
Retro-Henry Reaction Studies
The retro-Henry or retro-nitroaldol reaction is a characteristic transformation of β-nitro alcohols, involving the cleavage of the carbon-carbon bond between the hydroxyl and nitro-substituted carbons to yield a carbonyl compound and a nitroalkane. nih.govwikipedia.org This reaction is typically base-catalyzed and reversible. nih.govwikipedia.org
Studies on related β-nitro alcohols have demonstrated that the retro-Henry reaction can be initiated under alkali conditions. nih.gov For example, the decomposition of 2,2-dinitropropanol (B8780482) in aqueous buffers has been shown to proceed through a rapid ionization of the hydroxyl group followed by a slower dissociation to yield formaldehyde (B43269) and the corresponding nitroalkane. nih.gov
In the context of 2-Pentanol, 4-methyl-1-nitro-, the retro-Henry reaction would be expected to yield isovaleraldehyde (3-methylbutanal) and nitromethane. The equilibrium of the Henry reaction can be influenced by reaction conditions. wikipedia.org The reversibility of this process is a key consideration in the synthesis and subsequent reactions of β-nitro alcohols.
| Reactants | Products of Retro-Henry Reaction | Catalyst/Conditions |
| 2-Pentanol, 4-methyl-1-nitro- | Isovaleraldehyde, Nitromethane | Base (e.g., alkali hydroxides, alkoxides) |
This table represents the expected products based on the general mechanism of the retro-Henry reaction.
Participation in Tandem, Cascade, and Multi-Component Reactions
The bifunctional nature of 2-Pentanol, 4-methyl-1-nitro- makes it a potential substrate for tandem, cascade, and multi-component reactions, which are efficient strategies for building molecular complexity in a single synthetic operation. researchgate.netnih.govmdpi.com
A tandem reaction could involve an initial transformation of the nitro alcohol followed by a subsequent reaction at a different site of the molecule. For instance, a tandem Hass-Bender/Henry reaction has been reported for the synthesis of other dimethylnitro alcohols from benzylic halides. jst.go.jp
A cascade reaction , where the product of one reaction is the substrate for the next in a sequence, could be initiated from 2-Pentanol, 4-methyl-1-nitro-. For example, an iodine-catalyzed cascade reaction has been used for the synthesis of complex polyheterocyclic systems. acs.org While not directly involving this specific nitro alcohol, the principle of using a simple starting material to trigger a cascade of bond-forming events is applicable.
Multi-component reactions (MCRs) combine three or more reactants in a one-pot synthesis to form a product that contains portions of all the starting materials. researchgate.netmdpi.com The functional groups of 2-Pentanol, 4-methyl-1-nitro- could potentially participate in known MCRs. For example, the hydroxyl group could react in a Passerini or Ugi reaction, which are isocyanide-based MCRs. organic-chemistry.org The aldehyde generated from a retro-Henry reaction could also be trapped in situ in a subsequent multi-component reaction. The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that utilizes an aldehyde, a β-ketoester, and a nitrogen source. mdpi.com
| Reaction Type | Potential Role of 2-Pentanol, 4-methyl-1-nitro- | Example of Reaction Class |
| Tandem Reaction | Substrate for sequential transformations | Hass-Bender/Henry Reaction jst.go.jp |
| Cascade Reaction | Initiator of a reaction cascade | Iodine-Catalyzed Polyheterocycle Synthesis acs.org |
| Multi-Component Reaction | Source of hydroxyl or in situ generated aldehyde | Hantzsch Dihydropyridine Synthesis mdpi.com |
This table illustrates the potential involvement of the title compound in complex reactions based on the reactivity of its functional groups and established reaction classes.
Theoretical and Computational Chemistry Studies of 2 Pentanol, 4 Methyl 1 Nitro
Conformational Analysis and Stability
No published data available.
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
No published data available.
Computational Modeling of Reaction Mechanisms
Determination of Activation Barriers and Reaction Intermediates
No published data available.
Solvent Effects in Theoretical Calculations
No published data available.
Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR, IR)
No published data available.
Applications of 2 Pentanol, 4 Methyl 1 Nitro As a Synthetic Intermediate
Role as a Versatile Building Block in Complex Organic Synthesis
Nitro compounds are recognized as versatile building blocks for creating pharmaceutically relevant substances. nih.gov The reactivity of the nitro group can be harnessed for carbon-carbon and carbon-heteroatom bond formations, as well as for functional group transformations. nih.gov The synthesis of nitro-alcohols is often achieved through the Henry reaction, which couples nitroalkanes with aldehydes or ketones. smolecule.com
The presence of both a hydroxyl and a nitro group in 2-Pentanol (B3026449), 4-methyl-1-nitro- allows for sequential or tandem reactions, providing a strategic advantage in multistep syntheses. The hydroxyl group can be a site for esterification or oxidation, while the nitro group can be reduced to an amine, participate in cycloadditions, or be used in other nitro-specific reactions. This dual functionality is crucial for building complex molecules with diverse functional groups.
Precursor for Nitrogen-Containing Heterocycles (e.g., pyrroles, oxazoles, isoxazoles)
Nitro compounds are instrumental in the synthesis of various nitrogen-containing heterocycles. nih.gov For instance, polysubstituted 2,3-dihydro-4-nitropyrroles can be synthesized in a one-pot, four-component reaction involving β-nitroalkenes, which can be derived from nitro-alcohols. nih.gov Pyrrole-type compounds are noted for their potential biological activity. mdpi.com While direct synthesis of specific heterocycles from 2-Pentanol, 4-methyl-1-nitro- is not extensively documented in readily available literature, the fundamental reactivity of the nitro-alcohol functionality suggests its potential as a precursor. The reduction of the nitro group to an amine, followed by intramolecular cyclization with a derivative of the alcohol functionality, is a plausible, though undemonstrated, route to certain heterocyclic systems.
Utilization in the Synthesis of Chiral Compounds
The "2-Pentanol" core of the molecule contains a chiral center, making it a potentially useful starting material for enantioselective syntheses. synthesiswithcatalysts.com Chiral alcohols like (S)-2-pentanol are key intermediates in the synthesis of various compounds, including potential anti-Alzheimer's disease drugs. nih.gov The enantiomers of 2-pentanol are widely used in the pharmaceutical industry. nih.gov
The compound (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, a derivative of the parent amino alcohol, is employed as a chiral auxiliary to control the stereochemistry of reactions, which is vital for producing enantiomerically pure pharmaceutical compounds. lookchem.com While this specific derivative is more complex, it highlights the utility of the aminopentanol backbone in chiral applications. The enantioselective separation of compounds like 2-amino-4-methyl-1-pentanol has been a subject of study, underscoring the importance of this chiral scaffold. koreascience.kr
Table 1: Examples of Chiral Compounds and Intermediates
| Compound/Intermediate | Application/Significance |
|---|---|
| (S)-2-Pentanol | Key chiral intermediate for potential anti-Alzheimer's disease drugs. nih.gov |
| (R)-2-Methylpentanol | Important chiral intermediate for synthesizing medicinally important compounds and natural products. researchgate.net |
Integration into Green Chemistry Methodologies (e.g., solvent-free reactions)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. core.ac.uk This includes the use of alternative solvents, biocatalysis, and solvent-free reaction conditions. core.ac.uk While specific research on the integration of 2-Pentanol, 4-methyl-1-nitro- into green chemistry methodologies is limited, the broader class of alcohols and nitro compounds has been a focus of such studies. For example, the oxidation of alcohols has been investigated under greener conditions. core.ac.uk Furthermore, mobile applications incorporating green chemistry concepts have been developed to aid in solvent selection and predict environmental and health impacts. acs.org The use of biocatalysts, such as ketoreductases, for the synthesis of chiral alcohols like (R)-2-methylpentanol represents a practical application of green chemistry in producing valuable chemical intermediates. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Pentanol, 4-methyl-1-nitro- |
| (S)-2-Pentanol |
| (R)-2-Pentanol |
| 2-Amino-4-methyl-1,1-diphenyl-1-pentanol |
| (R)-2-Methylpentanol |
| Pyrroles |
| Oxazoles |
| Isoxazoles |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthesis Methodologies
The foundational method for synthesizing β-nitroalcohols is the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone. smolecule.comnumberanalytics.com While effective, there is a continuous drive to develop more sustainable and efficient synthetic routes.
Key areas for future development include:
Novel Catalytic Systems: Research is focused on exploring new catalysts, including those based on abundant metals and biocatalysts, to improve reaction efficiency and reduce environmental impact. numberanalytics.comnumberanalytics.com The use of chiral catalysts is particularly important for asymmetric synthesis. numberanalytics.com
Green Chemistry Principles: A major trend is the incorporation of green chemistry principles into synthetic protocols. numberanalytics.com This includes the use of milder reaction conditions and the development of processes that minimize waste.
Flow Chemistry: The application of flow chemistry presents an opportunity to enhance the efficiency and scalability of the nitroaldol reaction. numberanalytics.com
Biocatalysis: Biocatalytic methods, utilizing enzymes like hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs), are gaining significant attention for the asymmetric synthesis of β-nitroalcohols. researchgate.netmdpi.com These methods offer the potential for high enantioselectivity under mild conditions. researcher.life Challenges remain in optimizing enzyme stability and reaction compatibility for industrial-scale applications. bohrium.com
Exploration of Novel Reactivity Patterns and Derivatizations
The β-nitroalcohol moiety is a versatile functional group that can be transformed into a variety of other useful chemical entities, such as amines and carbonyl compounds. numberanalytics.com Future research will likely focus on uncovering new reaction pathways and developing novel derivatizations. This includes exploring the use of 2-Pentanol (B3026449), 4-methyl-1-nitro- as a precursor for more complex molecules.
Advancements in Stereocontrol for Complex Analogs
Achieving high levels of stereocontrol is a significant challenge in the synthesis of complex molecules, especially those with multiple stereocenters. rsc.org For nitroalcohols, this is particularly relevant in the asymmetric Henry reaction.
Future advancements in this area are expected to involve:
Asymmetric Catalysis: The development of new and more effective chiral catalysts is crucial for controlling the stereochemical outcome of the reaction. numberanalytics.comrsc.org This includes the use of chiral metal complexes and organocatalysts. rsc.org
Enzyme Catalysis: Biocatalysts, such as hydroxynitrile lyases, offer a powerful tool for achieving high enantioselectivity in the synthesis of chiral β-nitroalcohols. researchgate.netresearchgate.net Research into engineering these enzymes could broaden their substrate scope and improve their catalytic efficiency. researchgate.net
Crystallization-Induced Stereocontrol: Leveraging the reversibility of the Henry reaction through crystallization-based stereocontrol has shown promise for the synthesis of complex acyclic stereoarrays. nih.gov
Deeper Computational Insight into Underexplored Reaction Mechanisms
Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms. For 2-Pentanol, 4-methyl-1-nitro-, computational studies can offer valuable insights into:
Conformational Analysis: Ab initio calculations and molecular dynamics simulations can help to understand the rotational energy barriers of the nitro group and the influence of intramolecular interactions, such as hydrogen bonding, on the molecule's conformation. smolecule.com
Reaction Pathways: Computational modeling can elucidate the transition states and intermediates involved in the synthesis and reactions of nitroalcohols, aiding in the design of more efficient and selective processes.
Electronic Structure: Understanding the electronic effects of the nitro and hydroxyl groups is essential for predicting the reactivity of the molecule. smolecule.com
Expanding the Scope of 2-Pentanol, 4-methyl-1-nitro- as a Versatile Synthon in Organic Chemistry
A synthon is a conceptual fragment in retrosynthetic analysis that represents a potential starting material for a chemical synthesis. lkouniv.ac.in 2-Pentanol, 4-methyl-1-nitro- holds potential as a versatile synthon due to the presence of both a hydroxyl and a nitro group.
Future research will likely focus on:
Multi-component Reactions: Utilizing this nitroalcohol in multi-component or cascade reactions could lead to the efficient construction of complex molecular architectures. bohrium.comnih.gov
Synthesis of Bioactive Molecules: The versatile reactivity of the nitroalcohol functionality makes it an attractive building block for the synthesis of pharmaceuticals and other biologically active compounds. numberanalytics.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
